1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

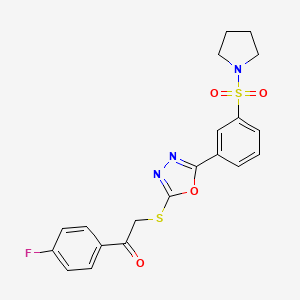

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound featuring a 4-fluorophenyl ketone core linked via a thioether bridge to a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted at the 5-position with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group. This structure combines electron-withdrawing (fluorophenyl, sulfonyl) and electron-donating (pyrrolidine) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMWQYCFDUZAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H14FN3O2S

- Molecular Weight : 343.4 g/mol

- CAS Number : 2034413-89-1

The presence of the 4-fluorophenyl group and the pyrrolidin-1-ylsulfonyl moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and anticonvulsant research.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of similar compounds containing the oxadiazole and pyrrolidine structures. For instance, compounds with analogous structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung adenocarcinoma) | 12.5 | Induces apoptosis |

| Compound B | MCF7 (breast cancer) | 8.7 | Inhibits cell proliferation |

| Compound C | HeLa (cervical cancer) | 15.0 | Disrupts microtubule formation |

In a recent study, derivatives of oxadiazole exhibited significant cytotoxicity against A549 cells with IC50 values ranging from 10 to 20 µM, indicating that structural modifications can enhance activity .

Anticonvulsant Activity

The anticonvulsant properties of similar pyrrolidine-based compounds have been documented. For instance, an analogue demonstrated an ED50 of 18.4 mg/kg in a PTZ-induced seizure model, suggesting effective seizure control . The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the pyrrolidine ring enhances anticonvulsant efficacy.

The biological activity of this compound may involve multiple mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Microtubule Disruption : Some analogues interfere with microtubule dynamics, leading to cell cycle arrest.

- Ion Channel Modulation : The pyrrolidine moiety may interact with ion channels, contributing to anticonvulsant effects.

Case Studies and Research Findings

A notable study conducted by Evren et al. (2019) explored the anticancer properties of thiazole-integrated pyrrolidine derivatives, revealing significant selectivity against human lung adenocarcinoma cells . The findings suggest that modifications to the core structure can yield compounds with enhanced therapeutic profiles.

Comparative Analysis

A comparative analysis of various derivatives highlights the importance of specific functional groups in modulating biological activity:

| Compound | Structure Features | Anticancer IC50 (µM) | Anticonvulsant ED50 (mg/kg) |

|---|---|---|---|

| Compound A | Pyrrolidine + Oxadiazole | 10.5 | 20 |

| Compound B | Thiazole + Pyrrolidine | 8.0 | 18.4 |

| Target Compound | Fluorophenyl + Oxadiazole + Pyrrolidine | TBD | TBD |

The target compound's unique combination of functional groups may provide synergistic effects that enhance its overall bioactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Differences in Activity

- Anti-inflammatory Activity : Benzimidazole-linked oxadiazoles (e.g., 4a) show moderate activity (63.35% inhibition) compared to Diclofenac (68.94%) .

- Antimicrobial Activity: Pyridinylamino-substituted oxadiazoles demonstrate significant antimicrobial effects, attributed to the oxadiazole-thioether linkage enhancing membrane permeability .

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorophenyl and sulfonyl groups enhance metabolic stability and target binding .

- Heterocyclic Moieties : Pyrimidinyl or benzimidazolyl substituents improve cytotoxicity and selectivity .

- Thioether Linkers : Critical for maintaining conformational flexibility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.